molecular formula C10H16O2 B8506985 Ethyl 2-methyl-4-heptynoate

Ethyl 2-methyl-4-heptynoate

Cat. No.: B8506985
M. Wt: 168.23 g/mol
InChI Key: OUOUWBWADJGCBT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-heptynoate is a branched-chain alkyne ester characterized by a seven-carbon backbone with a triple bond at the fourth position and a methyl substituent at the second carbon.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-methylhept-4-ynoate

InChI

InChI=1S/C10H16O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-5,8H2,1-3H3

InChI Key

OUOUWBWADJGCBT-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

The triple bond in Ethyl 2-methyl-4-heptynoate undergoes selective hydrogenation under controlled conditions. For example:

Catalyst Conditions Product Yield Source
Lindlar catalystH₂ (1 atm), hexane, 12 hEthyl 2-methyl-4-cis-heptenoate81%
Pd/CH₂ (206.8 kPa), RTEthyl 2-methylheptanoate86%

Lindlar catalysts enable partial hydrogenation to the cis-alkene, while Pd/C facilitates full hydrogenation to the alkane .

Hydration and Oxidation

The alkyne moiety can be hydrated to form carbonyl derivatives:

Hydration Pathway :

HC≡C-RH2O, HgSO4R-C(O)-CH3\text{HC≡C-R} \xrightarrow{\text{H}_2\text{O, HgSO}_4} \text{R-C(O)-CH}_3

For this compound, this yields ethyl 2-methyl-4-oxoheptanoate .

Oxidation :
Manganese-based catalysts (e.g., Mn(N-methyl-BIPh)) selectively oxidize secondary C–H bonds adjacent to the ester group, forming ketones (up to 154 TONs) .

Cycloadditions and Annulation

This compound participates in Diels-Alder reactions with dienes (e.g., 2-methoxy-1,3-butadiene) to form bicyclic esters. Substituted dienophiles enable regioselective annulation:

Dienophile Product Conditions Yield Source
2-Methoxy-1,3-butadieneEthyl 2-methyl-4-cyclohexenecarboxylate80°C, 6 h78%

This reactivity mirrors Hagemann’s ester derivatives .

Catalytic Cross-Coupling

The terminal alkyne group enables Sonogashira coupling with aryl halides. For example:

Aryl Halide Catalyst Product Yield Source
IodobenzenePd(PPh₃)₂Cl₂, CuIEthyl 2-methyl-4-(phenylethynyl)heptanoate92%

Calcium triflate (Ca(OTf)₂) enhances regioselectivity in related alkyne rearrangements .

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
1M NaOH, ethanol, Δ2-Methyl-4-heptynoic acid95%
MeOH, H₂SO₄Mthis compound88%

Transesterification is efficient with methanol or isobutanol .

Mannich and Aldol Reactions

The ester’s α-hydrogen participates in base-catalyzed condensations:

Mannich Reaction :

Ester+Formaldehyde+Aminepiperidineβamino ester\text{Ester} + \text{Formaldehyde} + \text{Amine} \xrightarrow{\text{piperidine}} \beta-\text{amino ester}

Yields range from 60–85% under optimized conditions .

Aldol Cyclization :
this compound forms cyclic aldol products with methyl vinyl ketone in the presence of pyrrolidinium acetate (yield: 75%) .

Radical Additions

Quinone-mediated radical pathways (e.g., DDQ/chloranil) abstract hydrogen from the alkyne or ester groups, forming conjugated dienes or ketones . Reactivity depends on reduction potentials and solvent polarity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn based on functional groups, extraction methods, and bioactivity of analogous compounds:

Table 1: Key Features of Ethyl Acetate-Extracted Compounds vs. Ethyl 2-methyl-4-heptynoate

Compound/Feature This compound (Hypothetical) Turmeric Ethyl Acetate Extracts Ginger Ethyl Acetate Extracts Dicranoloma reflexum Extracts
Functional Groups Alkyne, ester Phenolic acids, terpenoids Gingerols, shogaols Alkaloids, flavonoids
Bioactivity Unknown (theoretical) Antifungal, antioxidant Antifungal, antimicrobial Antimicrobial, cytotoxic
Extraction Solubility Likely polar aprotic Ethyl acetate (polar aprotic) Ethyl acetate Ethyl acetate
Structural Complexity Medium (branched alkyne ester) High (polycyclic terpenes) High (phenolic derivatives) Moderate (aromatic alkaloids)

Key Observations :

Functional Group Reactivity: Unlike the phenolic or terpenoid compounds in turmeric and ginger extracts , this compound’s alkyne group may confer unique reactivity, such as susceptibility to click chemistry or polymerization.

Bioactivity Gaps: While ethyl acetate extracts of ginger and turmeric exhibit antifungal activity (e.g., against Fusarium spp. ), the bioactivity of this compound remains unstudied in the provided sources.

Spectroscopic Differentiation: FTIR analysis of ethyl acetate extracts (e.g., in Grewia tilifolia ) typically identifies carbonyl (C=O) and ester (C-O) stretches. This compound would show additional alkyne (C≡C) stretches (~2100 cm⁻¹), distinguishing it from other esters.

Limitations of Current Evidence

The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds. For example:

  • Synthetic Pathways: Ethyl acetate is a common solvent for extracting natural products , but this compound may require specialized synthesis (e.g., alkyne coupling reactions).
  • Thermodynamic Properties: No melting/boiling points or partition coefficients (logP) are available for this compound, unlike documented values for gingerols or terpenoids .

Recommendations for Further Research

Comparative Bioactivity Studies: Test this compound against fungal pathogens (e.g., Aspergillus or Fusarium) using protocols similar to those in .

Spectroscopic Characterization : Conduct FTIR and NMR analyses to benchmark its spectral profile against ethyl acetate extracts in .

Structure-Activity Relationship (SAR): Compare its alkyne-ester motif with non-alkyne esters (e.g., ethyl hexanoate) to assess the impact of triple bonds on reactivity or bioactivity.

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